

Physical and chemical properties of tardioxopiperazine A.

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Compound of Interest

Compound Name: *tardioxopiperazine A*

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Tardioxopiperazine A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tardioxopiperazine A is a member of the isoechinulin class of alkaloids, complex natural products characterized by a diketopiperazine core and a prenylated indole moiety. First isolated from the endophytic fungus *Eurotium cristatum*, this compound has garnered interest within the scientific community for its notable biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of **tardioxopiperazine A**, details its total synthesis, summarizes its biological effects, and explores potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Physical and Chemical Properties

Tardioxopiperazine A is a structurally intricate molecule with a range of physicochemical characteristics that are crucial for its handling, characterization, and potential development as a therapeutic agent. While some classical physical properties such as melting and boiling points have not been extensively reported in the available literature, a significant amount of spectroscopic and other chemical data has been elucidated.

Table 1: Physical and Chemical Properties of **Tardioxopiperazine A**

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₁ N ₃ O ₂	[1]
Average Mass	393.531 Da	N/A
Monoisotopic Mass	393.24163 Da	N/A
Appearance	Faint yellow substance	[1]
Specific Rotation ([α] _D)	-80 (c 0.1, CHCl ₃)	[1]
High-Resolution ESI-MS	m/z 394.2490 [M+H] ⁺ (Calcd. for C ₂₄ H ₃₂ N ₃ O ₂ , 394.2495)	[1]

Spectroscopic Data

The structural elucidation of **tardioxopiperazine A** has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for **Tardioxopiperazine A** (in DMSO-d₆)

Position	δ H (ppm)	Multiplicity	J (Hz)
4	7.29	s	8.2
6	6.89	d	
7	7.24	d	
9	4.15	m	6.5
12	3.85	m	
13	1.15	d	
15	3.10	dd	14.5, 4.0
15'	2.95	dd	14.5, 6.0
17	5.20	t	7.0
18	3.20	d	7.0
19	1.70	s	3.0
20	1.65	s	
NH-1	10.85	s	
NH-11	8.10	d	3.0
NH-14	7.95	d	3.0

Table 3: ^{13}C NMR Spectroscopic Data for **Tardioxopiperazine A** (in DMSO- d_6)

Position	δC (ppm)
2	134.5
3	109.8
3a	128.2
4	118.5
5	129.5
6	110.9
7	121.1
7a	136.1
9	54.2
10	166.5
12	49.8
13	17.5
15	27.8
16	123.5
17	131.2
18	25.9
19	17.8
20	25.9
21	145.1
22	114.8
23	40.1
24	28.9
25	28.9

Total Synthesis

The first total syntheses of **tardioxopiperazine A**, along with related isoechinulin-type alkaloids, were achieved by Dai et al. in 2011.[2] The synthetic strategy employed a convergent approach, highlighting a regiocontrolled Stille cross-coupling reaction as a key step.

Experimental Protocol: Key Synthetic Steps

A detailed experimental protocol for the entire synthesis is extensive; however, the key transformations are outlined below based on the reported synthesis.

- **Preparation of the Indole Core:** The synthesis commenced with commercially available L-5-hydroxytryptophan. The carboxylic acid was esterified, and the primary amine was protected. The hydroxyl group was then converted to a triflate to prepare for the cross-coupling reaction.
- **Stille Cross-Coupling:** A crucial step involved the regiocontrolled Stille cross-coupling of the triflated indole intermediate with a prenyl stannane reagent. This reaction selectively introduced the prenyl group at the C5 position of the indole ring.
- **Diketopiperazine Ring Formation:** The diketopiperazine core was constructed through a series of steps involving peptide coupling of the modified tryptophan derivative with an alanine ester, followed by deprotection and cyclization to form the characteristic six-membered ring.

Figure 1. Simplified workflow of the total synthesis of **tardioxopiperazine A**.

Biological Activity and Potential Mechanism of Action

Tardioxopiperazine A has demonstrated noteworthy antibacterial properties. Specifically, it has been shown to inhibit the growth of both Gram-negative (*Escherichia coli*) and Gram-positive (*Staphylococcus aureus*) bacteria.

Table 4: Antibacterial Activity of **Tardioxopiperazine A**

Bacterial Strain	Minimum Inhibitory Concentration (MIC)	Source
Escherichia coli	64 µg/mL	
Staphylococcus aureus	8 µg/mL	

Experimental Protocol: Antibacterial Assay (General Method)

While the specific details from the original study are not fully available, a standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacteria (e.g., *E. coli*, *S. aureus*) is prepared in a suitable growth medium to a specific optical density, corresponding to a known cell concentration.
- **Serial Dilution of Test Compound:** **Tardioxopiperazine A** is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Putative Mechanism of Action

The precise molecular mechanism of action for the antibacterial activity of **tardioxopiperazine A** has not been definitively elucidated. However, based on the known activities of related diketopiperazine and isoechinulin alkaloids, several potential pathways can be hypothesized. Many diketopiperazines are known to interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. For instance, some studies on related

compounds suggest that they may function by damaging the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.

As no specific signaling pathway has been identified for **tardioxopiperazine A**'s antibacterial action, a generalized logical diagram of potential antibacterial mechanisms is presented below.

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References

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